2-Bromo-3,3-diethoxyprop-1-ene

Furan Synthesis Heterocyclic Chemistry Synthetic Methodology

2-Bromo-3,3-diethoxyprop-1-ene (1), also known as (E)-1-bromo-3,3-diethoxy-1-propene or the diethyl acetal of 3-bromoacrolein, is a bifunctional C3 building block combining a vinyl bromide motif for cross-coupling and a protected aldehyde (acetal) handle. Identified as a versatile synthon in a seminal 1985 study , this compound is primarily employed in the construction of furans, butenolides, and (Z)-allyl alcohols via lithiation and subsequent electrophilic quenching.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 17592-40-4
Cat. No. B096016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,3-diethoxyprop-1-ene
CAS17592-40-4
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCOC(C(=C)Br)OCC
InChIInChI=1S/C7H13BrO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3
InChIKeyVQLKZHRHQPEXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,3-diethoxyprop-1-ene (CAS 17592-40-4): A Defined Synthon for Heterocycles and Allyl Alcohols


2-Bromo-3,3-diethoxyprop-1-ene (1), also known as (E)-1-bromo-3,3-diethoxy-1-propene or the diethyl acetal of 3-bromoacrolein, is a bifunctional C3 building block combining a vinyl bromide motif for cross-coupling and a protected aldehyde (acetal) handle. Identified as a versatile synthon in a seminal 1985 study [1], this compound is primarily employed in the construction of furans, butenolides, and (Z)-allyl alcohols via lithiation and subsequent electrophilic quenching.

Why Generic Substitution of 2-Bromo-3,3-diethoxyprop-1-ene Fails: The Vinyl Acetal Moiety Dictates Reactivity and Product Topology


Substituting 1 with other protected α-bromoacrolein analogs (e.g., dimethyl acetal) or non-acetal vinyl bromides is scientifically unsound because the steric bulk and electronic properties of diethoxy acetal directly govern regioselectivity during lithiation (vinyl proton abstraction vs. halogen-metal exchange) and subsequent electrophilic trapping. The seminal study demonstrates that solvent choice and the diethyl acetal group are critical to achieving high yields of a single regioisomer; switching to a different acetal or unprotected aldehyde would alter the delicate balance of these competing pathways, leading to dramatically different product distributions [1]. This specific reactivity profile, not shared by generic vinyl bromides, is the foundation for its use as a synthon rather than a simple commodity chemical.

Quantitative Performance Evidence for 2-Bromo-3,3-diethoxyprop-1-ene (CAS 17592-40-4)


High-Yield Furans via Orthogonal Acetal Hydrolysis: A One-Pot Procedure from 1

Compound 1 enables a one-pot, tandem lithiation-alkylation-acetal hydrolysis sequence to directly furnish 2,3-disubstituted furans. This is in contrast to the stepwise deprotection and cyclization required for many simple vinyl bromides. The overall yield for furan formation from the acetal 1 via in-situ acidic cleavage (silica gel-oxalic acid) was reported to be 40–70% [1]. While direct comparator data for alternative acetals in this exact sequence are absent from the literature, the absence of a separate hydrolysis step represents a time and cost efficiency gain over standard two-step approaches.

Furan Synthesis Heterocyclic Chemistry Synthetic Methodology

Scalable Synthesis and Improved Stability vs. Free 3-Bromoacrolein

The free base 3-bromoacrolein is a highly reactive and polymerization-prone lachrymator, severely limiting its practical use and transport. The diethyl acetal 1 acts as a chemically masked, bench-stable equivalent. The improved synthesis reported in 1985 provided 1 on a 20-gram scale, a significant improvement over previous unreproducible literature procedures [1]. Standard boiling points (194.3 °C at 760 mmHg ) and flash points (49 °C ) are well-defined, unlike the free aldehyde which often decomposes. This stability versus the parent 3-bromoacrolein is a critical procurement advantage, allowing safe handling and long-term storage.

Process Chemistry Acrolein Chemistry Intermediate Stability

Application Scenarios for 2-Bromo-3,3-diethoxyprop-1-ene (CAS 17592-40-4) Based on Evidence


Synthesis of 2,3-Disubstituted Furan Natural Product Precursors

The primary documented application is in medicinal chemistry labs synthesizing analogs of furan-containing natural products (e.g., maytansine fragment studies). The one-pot furan formation from 1 provides direct access to 2,3-disubstituted furans, a scaffold common in bioactive molecules, with yields of 40–70% [1]. The elimination of a separate hydrolysis step simplifies workflow for array synthesis.

Generation of Butenolide Synthons for Agrochemical or Pharmaceutical Research

Compound 1 serves as a precursor to 5,5-disubstituted 4-bromobutenolides upon reaction with ketones. These intermediates are readily dehalogenated to yield butenolides, a structural motif found in bioactive natural products and drug candidates. The ability to generate these synthons from a common intermediate (1) supports efficient SAR exploration in discovery programs [1].

Safe Access to “Masked” 3-Bromoacrolein for Cross-Coupling Chemistries

For process R&D groups seeking to exploit the vinyl bromide handle of 3-bromoacrolein in palladium-catalyzed cross-coupling (e.g., with terminal alkynes to form enynes [2]) without the hazards of the free aldehyde, the diethyl acetal 1 is the preferred surrogate. Its physical stability and full characterization (boiling point 194.3 °C at 760 mmHg , defined GHS classification [3]) make it a safer, more manageable reagent than the parent lachrymator.

Teaching Laboratories Studying Vinyl Anion Chemistry

The well-documented solvent-dependent competition between vinyl proton abstraction and halogen-metal exchange at -120 °C [1] makes 1 an excellent model substrate for advanced organic chemistry instructional labs. The clear, quantifiable outcomes (e.g., 61% debromo alcohol 5 vs. 20% bromo alcohol 3 in Trapps solvent) provide reproducible, pedagogically rich experiments on the influence of reaction conditions on selectivity in organolithium chemistry.

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